molecular formula C22H14BrN3 B2801121 7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 319428-63-2

7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline

Número de catálogo: B2801121
Número CAS: 319428-63-2
Peso molecular: 400.279
Clave InChI: PYHBCAJJEPGBOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline is a sophisticated fused heterocyclic compound designed for advanced chemical and pharmacological research. This molecule features a [1,2,4]triazolo[4,3-a]quinoline core, a scaffold of high interest in medicinal chemistry due to its similarity to biologically active structures . The strategic incorporation of a bromine atom at the 7-position and phenyl groups at the 1 and 5-positions makes this compound a highly versatile intermediate. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. The phenyl substituents can be fine-tuned to modulate the compound's electronic properties, lipophilicity, and binding interactions with biological targets. Fused heterocyclic systems like the [1,2,4]triazolo[4,3-a]quinoline core are frequently investigated for their wide range of potential biological activities, which may include anticancer, antibacterial, and anti-inflammatory effects, based on studies of related azolo[a]quinazoline and triazole-containing molecules . This compound is provided as a high-purity solid to ensure reliable and reproducible experimental results. It is intended for use in laboratory research only, specifically in hit-to-lead optimization, molecular probe development, and as a key building block in the synthesis of more complex chemical entities. Handle with care using appropriate personal protective equipment. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

IUPAC Name

7-bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3/c23-17-11-12-20-19(13-17)18(15-7-3-1-4-8-15)14-21-24-25-22(26(20)21)16-9-5-2-6-10-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHBCAJJEPGBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NN=C(N3C4=C2C=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-bromoquinoline-5-carbaldehyde with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride (POCl3) to form the triazoloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process.

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the triazoloquinoline core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C)

    Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane)

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF)

Major Products Formed

    Substitution: Formation of 7-substituted derivatives

    Oxidation: Formation of quinoline N-oxides

    Reduction: Formation of reduced triazoloquinoline derivatives

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound's ability to interact with DNA and inhibit topoisomerase enzymes is crucial for its anticancer effects. This interaction disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
  • Case Studies : In vitro studies have demonstrated that derivatives of triazoloquinolines exhibit potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. For instance, a study highlighted that modifications in the phenyl groups significantly enhanced the anticancer efficacy of related compounds .

Antimicrobial Properties

This compound also shows promising antimicrobial activity. Its effectiveness against various bacterial strains has been documented:

  • Bacterial Strains : The compound has displayed activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticonvulsant Activity

Emerging studies suggest that compounds similar to this compound may possess anticonvulsant properties:

  • Research Findings : Preliminary investigations indicate that these compounds can modulate neurotransmitter systems involved in seizure activity. The presence of the triazole ring is particularly noted for enhancing the anticonvulsant profile .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including:

  • Chemical Reactions : Common synthetic routes include cyclization reactions involving phenyl hydrazines and quinoline derivatives under acidic conditions.
  • Derivatives : Modifications in the bromine or phenyl substituents can lead to derivatives with enhanced biological activities. For example, studies have shown that altering the substitution pattern on the phenyl groups can significantly affect both anticancer and antimicrobial efficacy .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeBiological Activity
6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinolineTriazoloquinolineAnticonvulsant
7-Aryl-[1,2,4]triazolo[4,3-a]quinolinesTriazoloquinolineAnticancer
1-(Phenyl)-[1,2,4]triazoleSimple TriazoleAntimicrobial

Mecanismo De Acción

The mechanism of action of 7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and enzymes involved in cell signaling pathways, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. Additionally, it can bind to DNA and RNA, interfering with their replication and transcription.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Activity Trends

Triazoloquinoline derivatives exhibit activity variations depending on substituent positions (Table 1).

Key Observations:
  • Bromine vs. Halogen Substitution : The 7-bromo derivative (ED₅₀ = 5.0 mg/kg) in sc-PTZ tests outperforms the 7-fluoro analog (ED₅₀ = 15.3 mg/kg), suggesting bromine’s superior electron-withdrawing effects enhance anticonvulsant potency .
  • Alkoxy vs. Benzylamino Groups: Alkoxy substituents at C7 (e.g., 11.8 mg/kg) show moderate activity compared to benzylamino-bromo derivatives, indicating amino groups may improve target engagement .
  • Diphenyl vs.

Pharmacological Diversity

  • Anticonvulsant Focus: Most analogs (e.g., 4j, 4i) are optimized for seizure control, with bromine and benzylamino groups showing the highest potency .
  • Antiproliferative Activity: Nitro-substituted triazoloquinolines (e.g., 5-methyl-7-nitro-1-phenyl derivatives) demonstrate divergent applications, highlighting scaffold versatility .
  • Antibacterial Potential: Unsubstituted triazoloquinolines exhibit antibacterial activity, suggesting the main compound’s bromine and phenyl groups could be explored for similar effects .

Actividad Biológica

7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that integrates both triazole and quinoline moieties. Its unique structure, characterized by the presence of bromine and phenyl groups, enhances its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H14BrN3\text{C}_{19}\text{H}_{14}\text{BrN}_3

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The compound acts by inhibiting specific kinases and enzymes involved in cell signaling pathways critical for cancer cell survival and proliferation. Additionally, it can bind to nucleic acids (DNA and RNA), disrupting their replication and transcription processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus0.22 μg/mLExcellent activity
Escherichia coli0.25 μg/mLComparable to standard antibiotics
Candida albicans0.30 μg/mLEffective against fungal strains

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound demonstrated notable cytotoxic effects.

Table 2: Cytotoxicity in Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-70.46Inhibition of Aurora-A kinase
NCI-H4600.39Disruption of cell cycle progression
Hep-23.25Induction of apoptosis

The low IC50 values indicate high potency against these cancer cell lines.

Enzyme Inhibition Studies

Further investigations have revealed that this compound acts as an inhibitor for various enzymes critical in cancer metabolism.

Table 3: Enzyme Inhibition Potency

EnzymeIC50 (μM)Remarks
DNA Gyrase12.27 - 31.64Significant inhibition
Dihydrofolate Reductase (DHFR)0.52 - 2.67Highly effective inhibitor

These results highlight the compound's potential as a multi-targeted therapeutic agent.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives of triazoloquinolines. For instance:

  • Study on Derivatives : A series of derivatives were synthesized to evaluate their antimicrobial and anticancer activities. Among them, compounds similar to this compound showed enhanced bioactivity compared to their parent structures due to structural modifications that improved binding affinity to biological targets .

Q & A

Basic Synthesis and Optimization

Q: What are the key steps and challenges in synthesizing 7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline? A:

  • Core Synthesis : The triazoloquinoline scaffold is typically constructed via cyclization reactions involving hydrazine derivatives and substituted quinoline precursors. Bromination at the 7-position is achieved using reagents like NBS (N-bromosuccinimide) under controlled conditions .
  • Phenyl Substitution : Introducing phenyl groups at positions 1 and 5 requires Suzuki-Miyaura coupling or Ullmann reactions, with Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
  • Challenges : Competing side reactions (e.g., over-bromination, incomplete coupling) necessitate precise stoichiometry and inert atmospheres. Yield optimization (typically 50–70%) can be improved via microwave-assisted synthesis or flow chemistry .

Characterization and Analytical Methods

Q: Which spectroscopic and chromatographic techniques are critical for characterizing this compound? A:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of bromine and phenyl groups. Aromatic protons appear at δ 7.2–8.5 ppm, with coupling patterns distinguishing substituents .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected: ~423 g/mol for C₂₂H₁₅BrN₃) and isotopic patterns for bromine (1:1 ratio for 79Br^{79}Br:81Br^{81}Br) .
  • HPLC-Purity : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) ensures >95% purity. Monitor for byproducts like dehalogenated or dimerized species .

Biological Activity and Mechanism

Q: What is the evidence for this compound's pharmacological potential, and how does its structure influence activity? A:

  • Anticonvulsant Activity : Analogous triazoloquinolines (e.g., 7-substituted derivatives) show ED₅₀ values of 15–30 mg/kg in murine MES (maximal electroshock) models. The bromine atom enhances lipophilicity, aiding blood-brain barrier penetration .
  • Mechanistic Insights : Molecular docking suggests interactions with voltage-gated sodium channels or GABA receptors. The diphenyl groups may stabilize π-π interactions with aromatic residues in target proteins .
  • Comparative Data : Unlike trimethoxyphenyl derivatives (), the bromo-diphenyl variant lacks electron-donating groups, potentially reducing antimicrobial activity but improving CNS-targeted effects .

Advanced Research: Structure-Activity Relationship (SAR)

Q: How can researchers systematically study the impact of substituents on bioactivity? A:

  • SAR Strategy :
    • Variation of Halogens : Compare bromo vs. chloro analogs (e.g., 7-Cl derivatives) to assess steric/electronic effects on target binding .
    • Phenyl Group Modifications : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 1- and 5-positions to probe pharmacophore requirements .
  • Data Interpretation : Use IC₅₀/EC₅₀ values from enzyme inhibition assays (e.g., COX-2) or receptor-binding studies to quantify substituent contributions .

Addressing Data Contradictions

Q: How should discrepancies in reported biological activities of triazoloquinoline derivatives be resolved? A:

  • Root Causes : Variations in assay conditions (e.g., cell lines, animal models) or synthetic impurities (e.g., regioisomers) may lead to conflicting results .
  • Resolution Steps :
    • Reproduce Synthesis : Validate purity and regiochemistry via XRD or 2D NMR (e.g., NOESY for spatial proximity) .
    • Standardize Assays : Use established protocols (e.g., NIH guidelines for anticonvulsant testing) to minimize inter-lab variability .

Computational Modeling for Target Identification

Q: What computational tools are recommended for predicting target proteins or reaction pathways? A:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with neurological targets (e.g., NMDA receptors). Prioritize docking scores < -8 kcal/mol for experimental validation .
  • Reaction Path Prediction : Use density functional theory (DFT) to simulate bromination or coupling steps. Software: Gaussian or ORCA .
  • Machine Learning : Train models on existing triazoloquinoline datasets to predict novel derivatives with optimized properties (e.g., solubility, logP) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.